Taurolithocholic acid sodium salt

Overview

Description

Taurolithocholic acid sodium salt is a bile acid derivative, specifically a taurine-conjugated form of lithocholic acid. It is known for its potent cholestatic properties and its role as a calcium ion agonist . This compound is extensively utilized in scientific research to explore various aspects of bile acid physiology and pathophysiology .

Mechanism of Action

Target of Action

Taurolithocholic acid sodium salt is a bile acid derivative that primarily targets the gastrointestinal tract .

Mode of Action

The compound acts as a detergent , solubilizing fats for absorption in the gastrointestinal tract .

Biochemical Pathways

This compound is involved in various metabolic processes and signaling interactions . It plays a role in bile acid synthesis/metabolism, disease linkage, and biomarker assessment . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .

Pharmacokinetics

It is known that serum levels of the compound increase approximately 5-fold within two hours during an oral lipid tolerance test in humans .

Result of Action

The molecular and cellular effects of this compound’s action include increased activity of caspase-3 and -7 in Hep3B cells . This suggests that the compound may play a role in apoptosis, a process of programmed cell death.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been used in a study to assess factors controlling the gastrointestinal adsorption of petroleum hydrocarbon residues . .

Biochemical Analysis

Biochemical Properties

Taurolithocholic acid sodium salt interacts with various enzymes and proteins. At low concentrations (5 µM), it tends to selectively increase the membrane-associated fraction of the e-isoform of protein kinase C (PKC) by 44.1% ± 40.2% . It also selectively induces translocation of the ε-isoform of PKC to the hepatocellular membranes, a key step for activation of mobile PKC isoforms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it increases caspase-3 and -7 activity in Hep3B cells transfected with sodium taurocholate cotransporting peptide (NTCP), but not nontransfected Hep3B cells . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts cholestatic effects via phosphatidylinositol 3-kinase (PI3K)-dependent mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, serum levels of this compound increase approximately 5-fold within two hours during an oral lipid tolerance test in humans .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It exerts cholestatic effects via PI3K-dependent mechanisms in perfused rat livers and rat hepatocyte couplets .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the bile acid biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurolithocholic acid sodium salt typically involves the conjugation of lithocholic acid with taurine. This process can be carried out under controlled conditions to ensure the purity and efficacy of the final product. The reaction generally involves the activation of the carboxyl group of lithocholic acid, followed by its reaction with taurine in the presence of a coupling agent .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory methods but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and quality control to ensure the product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Taurolithocholic acid sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Taurolithocholic acid sodium salt is extensively utilized in scientific research for various applications:

Chemistry: It is used to study bile acid chemistry and its interactions with other molecules.

Biology: The compound is used to investigate bile acid metabolism and its effects on cellular processes.

Medicine: It is employed in research related to liver diseases, particularly cholestasis, and its potential therapeutic applications.

Industry: The compound’s detergent properties make it useful in the solubilization of lipids and other hydrophobic substances

Comparison with Similar Compounds

Lithocholic Acid: A secondary bile acid that is not conjugated with taurine.

Taurocholic Acid: A taurine-conjugated form of cholic acid.

Taurochenodeoxycholic Acid: A taurine-conjugated form of chenodeoxycholic acid.

Uniqueness: Taurolithocholic acid sodium salt is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties. Its potent cholestatic effects and role as a calcium ion agonist differentiate it from other bile acids and their derivatives .

Biological Activity

Introduction

Taurolithocholic acid sodium salt (TLCA) is a conjugated bile acid derived from lithocholic acid, known for its significant role in various biological processes, including lipid metabolism, inflammation modulation, and cellular signaling. This article explores the biological activity of TLCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

TLCA exerts its biological effects primarily through two receptor-mediated pathways: the Takeda G-protein coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR) . These receptors are involved in regulating inflammation, lipid metabolism, and cellular homeostasis.

TGR5 Pathway

- Phagocytosis Enhancement : TLCA has been shown to enhance the phagocytic activity of bone marrow-derived macrophages (BMDM) under inflammatory conditions. In a study, TLCA counteracted the inhibitory effects of lipopolysaccharides (LPS) on myelin clearance by increasing the expression of phagocytosis receptors such as CD36 and TREM2 .

- Anti-inflammatory Effects : Activation of TGR5 leads to the inhibition of NFκB, a key transcription factor in inflammatory responses. This signaling pathway promotes cytoprotection and reduces inflammation in various models .

FXR Pathway

- Lipid Metabolism Regulation : TLCA activates FXR, which plays a crucial role in maintaining bile acid homeostasis and regulating lipid metabolism. This activation can lead to improved metabolic profiles in conditions such as obesity and diabetes .

- Cholestasis Induction : TLCA has been used to induce cholestasis in animal models, allowing researchers to study liver function and drug-induced liver injury (DILI). Elevated serum levels of TLCA have been associated with cholestatic liver diseases .

In Vitro Studies

- Phagocytosis Assays : TLCA significantly improved myelin phagocytosis in BMDM exposed to inflammatory stimuli. The study demonstrated that TLCA's effects were mediated through TGR5 signaling pathways, highlighting its potential therapeutic role in neuroinflammatory conditions .

- UGT Enzyme Inhibition : TLCA was found to inhibit UDP-glucuronosyltransferase (UGT) enzymes, which are critical for drug metabolism. This inhibition suggests that TLCA may influence pharmacokinetics and drug interactions in clinical settings .

In Vivo Studies

- Cholestasis Models : In animal studies, TLCA has been utilized to model cholestasis, providing insights into the mechanisms underlying liver injury and recovery processes. The findings indicate that TLCA administration can exacerbate liver injury under certain pathological conditions .

Case Study 1: Neuroinflammation

A study investigated the effects of TLCA on neuroinflammation following spinal cord injury (SCI). The results indicated that TLCA treatment enhanced myelin clearance by modulating macrophage activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Drug-Induced Liver Injury

In an analysis of drug-induced cholestasis using TLCA, researchers noted significant alterations in liver enzyme levels and histological changes indicative of cholestatic injury. These findings underscore the importance of assessing bile acid profiles in evaluating liver toxicity during drug development .

Summary Table of Biological Activities

Properties

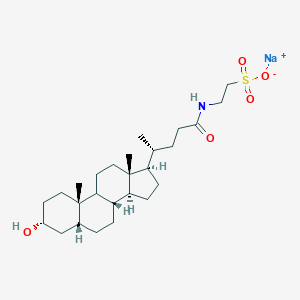

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-HRHHVWJRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036211 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6042-32-6 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does taurolithocholic acid sodium salt contribute to tumor promotion in the rat stomach like other bile acids?

A: Contrary to several other bile acids, this compound did not induce ornithine decarboxylase activity in the pyloric mucosa of the rat stomach. [] Ornithine decarboxylase activity is considered a marker for tumor promotion. This suggests that this compound may not possess tumor-promoting activities in the pyloric mucosa of the rat stomach, unlike other bile acids such as taurocholic acid sodium salt and glycocholic acid sodium salt. []

Q2: Beyond the stomach, are there other organs where this compound might play a role in disease?

A: While the provided research focuses on the stomach, one study found that levels of this compound were elevated in the serum of rats with unilateral ureteral obstruction (UUO), a model of chronic kidney disease. [] Furthermore, treatment with a traditional Chinese medicine formulation, FuZhengHuaYuJiangZhuTongLuoFang (FZHY), reduced serum levels of this compound in these rats. [] This suggests a potential link between this compound and kidney disease, although further research is needed to understand the specific mechanisms involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.